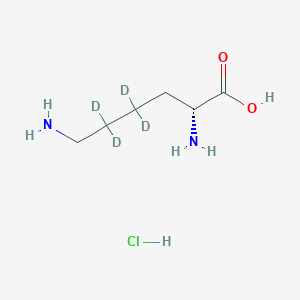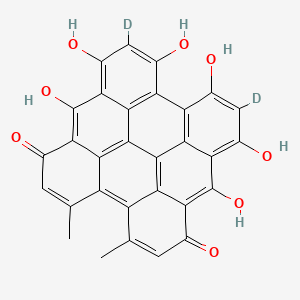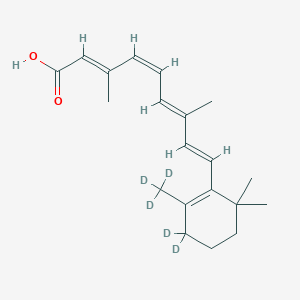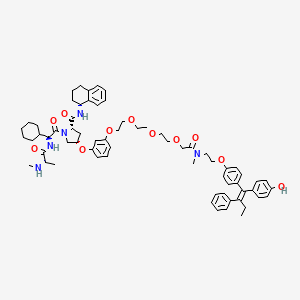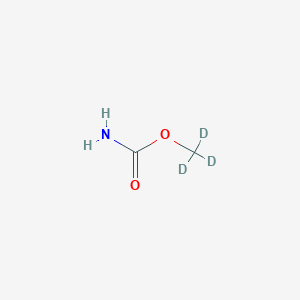
Methyl carbamate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl carbamate-d3 is a deuterated form of methyl carbamate, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research due to its unique isotopic properties. Methyl carbamate itself is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is soluble in water and has various applications in the textile, polymer, and pharmaceutical industries .
Vorbereitungsmethoden
Methyl carbamate-d3 can be synthesized through several methods. One common method involves the reaction of methanol-d3 with urea. The reaction proceeds as follows:
CO(NH2)2+CD3OH→CD3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate-d3 or dimethyl carbonate-d6. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl carbamate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: It can be reduced to form amines and other reduction products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Wissenschaftliche Forschungsanwendungen
Methyl carbamate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: this compound is used in metabolic studies to trace the incorporation and transformation of carbamates in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of carbamate-based drugs.
Industry: This compound is used in the production of deuterated polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of methyl carbamate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and neuromuscular junctions. This results in increased cholinergic signaling and various physiological effects. The deuterium atoms in this compound can also influence its metabolic stability and pharmacokinetic properties, making it a valuable tool in drug development .
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate-d3 is similar to other carbamate compounds, such as ethyl carbamate and propyl carbamate. its deuterated nature makes it unique and valuable for specific research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes this compound particularly useful in studies where isotopic labeling is required .
Similar compounds include:
Ethyl carbamate:
Propyl carbamate: Used in the production of polymers and as a chemical intermediate.
Butyl carbamate: Used in the manufacture of pesticides and as a plasticizer
Eigenschaften
Molekularformel |
C2H5NO2 |
|---|---|
Molekulargewicht |
78.09 g/mol |
IUPAC-Name |
trideuteriomethyl carbamate |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3 |
InChI-Schlüssel |
GTCAXTIRRLKXRU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)N |
Kanonische SMILES |
COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



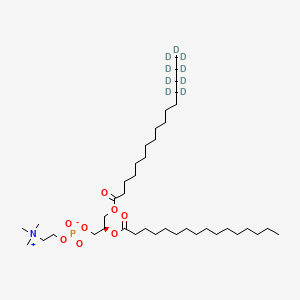
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
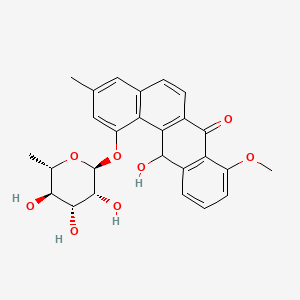

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
